molecular formula C10H20O2 B1594045 Heptyl propionate CAS No. 2216-81-1

Heptyl propionate

Cat. No.: B1594045
CAS No.: 2216-81-1
M. Wt: 172.26 g/mol
InChI Key: BGYICJVBGZQOCY-UHFFFAOYSA-N
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Description

Heptyl propionate, also known as heptyl propanoate, is an ester with the molecular formula C10H20O2. It is formed by the esterification of heptanol and propanoic acid. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .

Scientific Research Applications

Heptyl propionate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl propionate can be synthesized through the esterification reaction between heptanol and propanoic acid. The reaction typically involves heating the alcohol and acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the removal of water and drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where heptanol and propanoic acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from unreacted starting materials and by-products.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield heptanol and propanoic acid.

    Reduction: Reduction of this compound can lead to the formation of heptanol and propanol.

    Substitution: The ester group in this compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Heptanol and propanoic acid.

    Reduction: Heptanol and propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of heptyl propionate involves its hydrolysis to heptanol and propanoic acid. The ester bond is cleaved by esterases or under acidic or basic conditions, releasing the alcohol and acid components. These components can then participate in various metabolic pathways within the body .

Comparison with Similar Compounds

Heptyl propionate can be compared with other esters such as:

    Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.

    Methyl butyrate: Known for its fruity odor and used in flavorings.

    Butyl propionate: Used in the production of perfumes and as a solvent.

Uniqueness: this compound is unique due to its specific combination of heptanol and propanoic acid, which gives it distinct physical and chemical properties compared to other esters. Its longer alkyl chain compared to ethyl acetate or methyl butyrate results in different solubility and volatility characteristics .

Properties

IUPAC Name

heptyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-6-7-8-9-12-10(11)4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYICJVBGZQOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176693
Record name Heptyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2216-81-1
Record name Heptyl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2216-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptyl propionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptyl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.999
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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